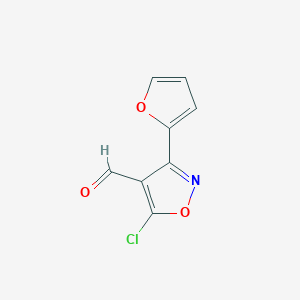

5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-8-5(4-11)7(10-13-8)6-2-1-3-12-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXQVJOMEAGDHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=C2C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the furan and chloro substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-furylamine with chloroacetyl chloride can yield the desired oxazole ring, which can then be further functionalized to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of catalysts and controlled reaction conditions to ensure high purity and efficiency. The specific methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The chloro substituent can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products

Oxidation: 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid.

Reduction: 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-methanol.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing oxazole rings in cancer treatment. For instance, derivatives of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde have shown promising cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation.

A notable example includes the synthesis of novel chalcone derivatives that exhibit significant anticancer properties. These compounds demonstrated varying levels of cytotoxicity against lung carcinoma cell lines (A549) with IC50 values indicating their effectiveness. The presence of the furan moiety has been associated with enhanced biological activity, suggesting that compounds like this compound could serve as lead structures for developing new anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that oxazole derivatives can inhibit the growth of various bacterial strains and fungi. For example, studies have reported that related compounds exhibit activity against Mycobacterium tuberculosis and other pathogenic bacteria, showcasing their potential as antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods such as Knoevenagel condensation have been employed to create the desired oxazole framework efficiently. Characterization techniques like NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized compounds .

Case Studies

Case Study 1: Anticancer Evaluation

In a recent study, a series of oxazole derivatives were synthesized and evaluated for their anticancer activity against A549 cell lines. The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to their counterparts. Specifically, derivatives containing the furan ring showed enhanced activity due to improved interaction with cellular targets involved in apoptosis .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of oxazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the oxazole structure significantly increased antimicrobial potency, suggesting that further optimization could lead to effective treatments for resistant bacterial strains .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets.

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Purity : ≥95% (typical commercial grade) .

- Structure : Combines a 1,2-oxazole core with a chlorine atom at position 5, a furan-2-yl substituent at position 3, and an aldehyde group at position 4 (Figure 1).

- Applications : Primarily used in laboratory research, particularly in synthesizing bioactive molecules or luminescent probes (e.g., coelenterazine analogs for luciferase assays) .

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s uniqueness lies in its hybrid heterocyclic system. Below is a comparison with three analogs:

Key Observations :

- Aldehyde Reactivity : The aldehyde group in all compounds enables nucleophilic addition reactions, but steric hindrance varies. For example, the dichlorophenyl analog may exhibit slower reactivity due to bulky substituents.

- Purity Standards : Pharmaceutical-grade analogs (e.g., ) typically require ≥97% purity, whereas research-grade compounds (e.g., ) tolerate lower thresholds.

Reactivity and Functional Potential

- Target Compound : The furan-2-yl group contributes π-electron density, enhancing electrophilic substitution at the oxazole ring. This property is exploited in synthesizing luminescent coelenterazine analogs for bioluminescence assays .

- Dichlorophenyl Analog : The electron-withdrawing chlorine atoms stabilize the oxazole ring, making it less reactive toward electrophiles but more resistant to metabolic degradation—a desirable trait in drug candidates.

- Triazole Sulfanylacetamide : The sulfur atom in the sulfanyl group increases hydrogen-bonding capacity, which may explain its anti-exudative activity in preclinical models.

Research and Application Insights

- Luminescence Probes : The target compound’s furan-oxazole-aldehyde scaffold is critical in modifying coelenterazine derivatives for improved luciferase binding affinity .

- Pharmaceutical Intermediates : The dichlorophenyl analog is prioritized in high-purity syntheses (≥97%) for kinase inhibitor development, leveraging its stability and halogen-mediated target interactions.

- Biological Activity : Triazole derivatives (e.g., ) demonstrate that heterocyclic diversity (e.g., triazole vs. oxazole) significantly alters pharmacological profiles, even with shared furan substituents.

Biological Activity

5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the Vilsmeier–Haack reaction, which allows for the introduction of the formyl group into the oxazole ring system. The reaction conditions and reagents can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of oxazole have shown effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to range from 4.69 to 22.9 µM against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 5-Chloro derivative | Staphylococcus aureus | 5.64 |

| 5-Chloro derivative | E. coli | 8.33 |

| Pyrazole derivative | Bacillus subtilis | 4.69 |

| Pyrazole derivative | E. coli | 22.9 |

Antifungal Activity

In addition to antibacterial properties, oxazole derivatives have demonstrated antifungal activity, particularly against strains like Candida albicans. The antifungal efficacy can be attributed to the structural features that enhance interaction with fungal cell membranes .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The mechanism appears to involve the disruption of cellular signaling pathways essential for cancer cell survival.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Oxazole derivative | MCF7 (breast cancer) | <10 |

| Oxazole derivative | HT-29 (colon cancer) | <15 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated a series of oxazole derivatives against a panel of microbial strains. The results indicated that modifications in the furan ring enhanced antimicrobial activity significantly compared to unmodified compounds .

- Case Study on Anticancer Effects : Another investigation focused on the cytotoxic effects of oxazole derivatives on human cancer cell lines. The study found that specific substitutions at the C-3 position increased antiproliferative activity, suggesting a structure-activity relationship that could be exploited for drug design .

Q & A

What are the common synthetic routes for 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde, and how do reaction conditions influence yield?

Level: Basic

The compound can be synthesized via the Vilsmeier–Haack reaction , a method used for introducing formyl groups into aromatic systems. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives undergo formylation under Vilsmeier conditions (POCl₃/DMF) to yield carbaldehyde analogs . Key factors affecting yield include stoichiometric ratios of reagents, reaction temperature (typically 0–5°C for controlled activation), and purification methods (e.g., column chromatography).

How can regioselectivity challenges in the synthesis of this compound be addressed?

Level: Advanced

Regioselectivity in oxazole ring formation can be optimized using microwave-assisted synthesis or catalytic directing groups . For instance, furan-2-yl substituents may require protection (e.g., silylation) to prevent undesired side reactions during cyclization. Computational modeling (DFT) can predict reactive sites, as demonstrated in similar oxadiazole systems .

What spectroscopic techniques are most effective for characterizing the aldehyde functionality in this compound?

Level: Basic

¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm.

IR spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the C=O stretch.

Mass spectrometry : The molecular ion peak ([M+H]⁺) should align with the calculated molecular weight (e.g., C₈H₅ClNO₃: 198.58 g/mol) .

How can HPLC-DAD resolve impurities in synthesized batches of this compound?

Level: Advanced

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) effectively separates impurities. A gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) can distinguish the target compound from byproducts like unreacted furan precursors or chlorinated derivatives, as shown in triazole analog studies .

What is the reactivity profile of the aldehyde group in nucleophilic addition reactions?

Level: Basic

The aldehyde group undergoes condensation reactions with amines (e.g., hydrazines to form hydrazones) or Wittig reactions to introduce alkenes. Steric hindrance from the adjacent oxazole and furan rings may slow kinetics, requiring polar aprotic solvents (DMF, DMSO) .

How can researchers design antimicrobial activity studies for this compound?

Level: Advanced

Use microdilution assays (e.g., MIC determination against S. aureus or C. albicans). Structural analogs with furan and oxazole moieties show activity due to heterocycle-mediated membrane disruption . Include positive controls (e.g., fluconazole) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293) .

What factors influence the compound’s stability during storage?

Level: Basic

Light sensitivity : Store in amber vials to prevent photodegradation.

Temperature : –20°C under inert atmosphere (N₂/Ar) minimizes aldehyde oxidation.

Solvent compatibility : Avoid protic solvents (e.g., H₂O) to prevent hydrate formation .

How can computational methods predict the compound’s binding affinity to biological targets?

Level: Advanced

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like CYP450 or bacterial topoisomerases. PubChem-derived 3D structures (CID: [retrieve from database]) provide input files for docking studies .

What structural modifications enhance the compound’s bioavailability in pharmacokinetic studies?

Level: Advanced

Prodrug strategies : Esterification of the aldehyde to reduce reactivity.

Lipophilicity adjustment : Introduce methyl groups to the furan ring (logP optimization via Hansch analysis).

In vivo testing : Use rodent models to measure plasma half-life and metabolite profiling .

How should researchers address contradictory spectral data (e.g., NMR shifts) between batches?

Level: Advanced

Step 1 : Repeat experiments under identical conditions.

Step 2 : Cross-validate with 2D NMR (COSY, HSQC) to confirm assignments.

Step 3 : Analyze crystalline forms via PXRD , as polymorphism can alter spectral profiles. Contradictions in triazole derivatives were resolved by identifying solvent-dependent tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.